

Preclinical Profile of Ohchinin and Related Limonoids: A Meta-Analysis

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Compound of Interest

Compound Name: *Ohchinin*

Cat. No.: *B1157707*

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This guide provides a comparative meta-analysis of the preclinical data available for **Ohchinin**, a limonoid isolated from the fruit of *Melia azedarach*, and other structurally related limonoids from the same plant. Due to the limited specific research on **Ohchinin**, this analysis draws upon data from studies on *Melia azedarach* extracts and other isolated limonoids to provide a comprehensive overview of their potential anticancer activities.

Data Presentation: Cytotoxicity of *Melia azedarach* Limonoids

The following tables summarize the in vitro cytotoxic activity of various limonoids and extracts from *Melia azedarach* against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/Extract	Cancer Cell Line	IC50 Value	Reference
Ohchinin Acetate vs. Ohchinin	HL60 (Leukemia)	Acetylation enhanced activity	[1]
Meliarachin C	HL60 (Leukemia)	0.65 μ M	[2]
3-O-deacetyl-4'-demethyl-28-oxosalannin	HL60 (Leukemia)	2.8 μ M	[2]
12-O-Acetylarachin B	HL60 (Leukemia)	0.016 μ M	[3]
12-O-Acetylarachin B	AZ521 (Stomach Cancer)	0.035 μ M	[3]
3-deacetyl-4'-demethyl-28-oxosalannin	AZ521 (Stomach Cancer)	3.2 μ M	[1]
Trichilin B	AZ521 (Stomach Cancer)	58.2 μ M	[1]
23-hydroxyohchininolide	AZ521 (Stomach Cancer)	78.5 μ M	[1]
Toosendanin	MKN-45 (Gastric Cancer)	81.06 nM (48h)	[1]
Toosendanin	SGC-7901 (Gastric Cancer)	0.11 μ M (72h)	[1]
Toosendanin	MGC-803 (Gastric Cancer)	20.30 nM (72h)	[1]
Toosendanin	HGC-27 (Gastric Cancer)	0.56 μ M (48h)	[1]
Toosendanin	A549 (Lung Cancer)	40.206 μ M (48h)	[1]
Various Limonoids (12 compounds)	MCF-7 (Breast Cancer)	0.06 to 94.8 μ M	[1]

Ethanollic extract of root bark	P388 (Lymphocytic Leukemia)	Cytotoxic	[4]
Seven isolated limonoids	HL-60, SMMC-7721, A-549, MCF-7, SW480	0.003 to 0.555 μ M	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of Melia azedarach limonoids are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 1×10^4 to 5×10^4 cells/well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound (e.g., **Ohchinin** or other limonoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Apoptosis induction is a key mechanism of anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells.

- **Cell Treatment:** Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
- **Staining:** Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

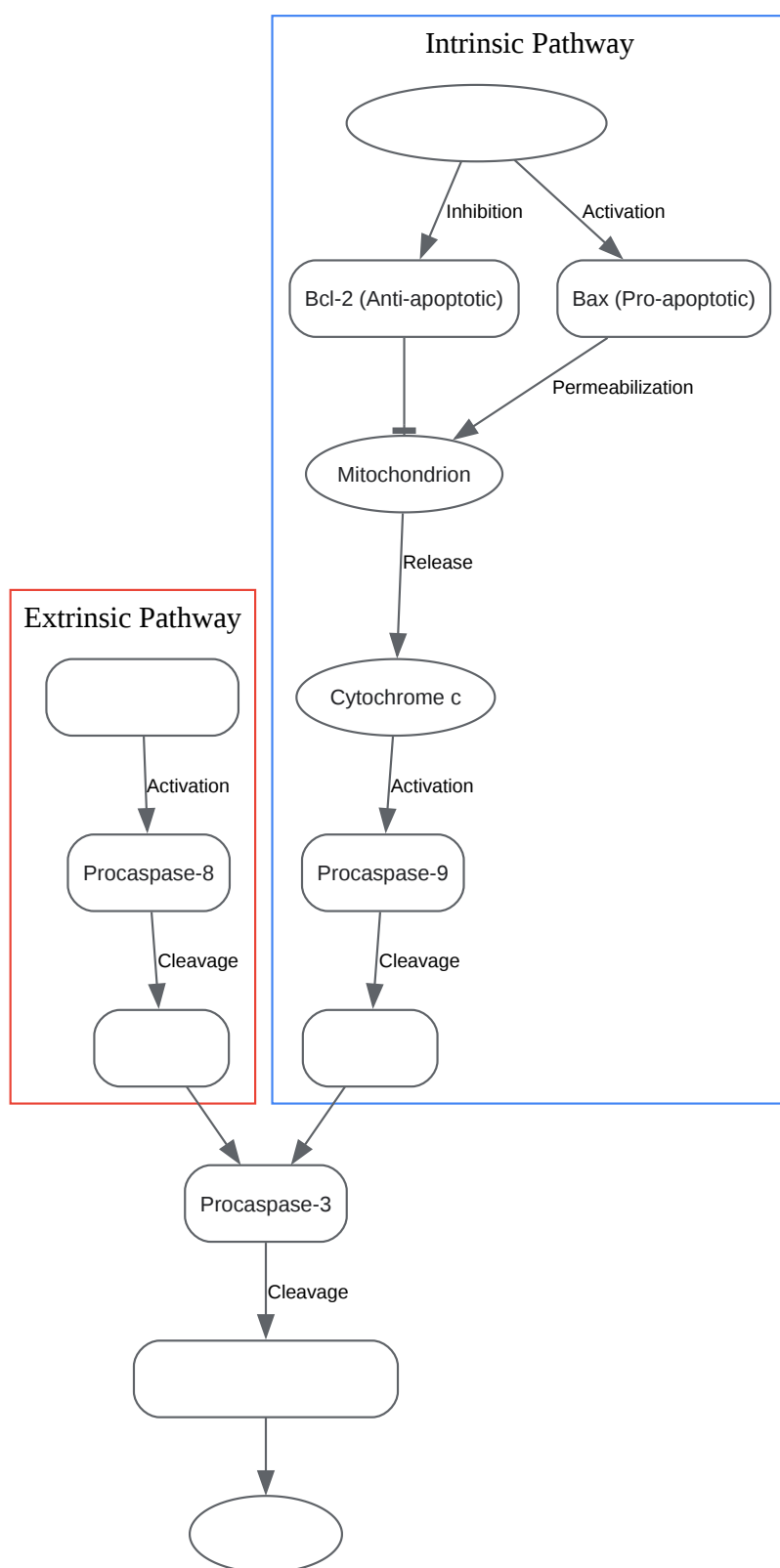
- **Protein Extraction:** After treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, LC3B, β -actin).
- **Secondary Antibody Incubation:** The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The band intensities are quantified using densitometry software and normalized to a loading control like β -actin.

Mandatory Visualization

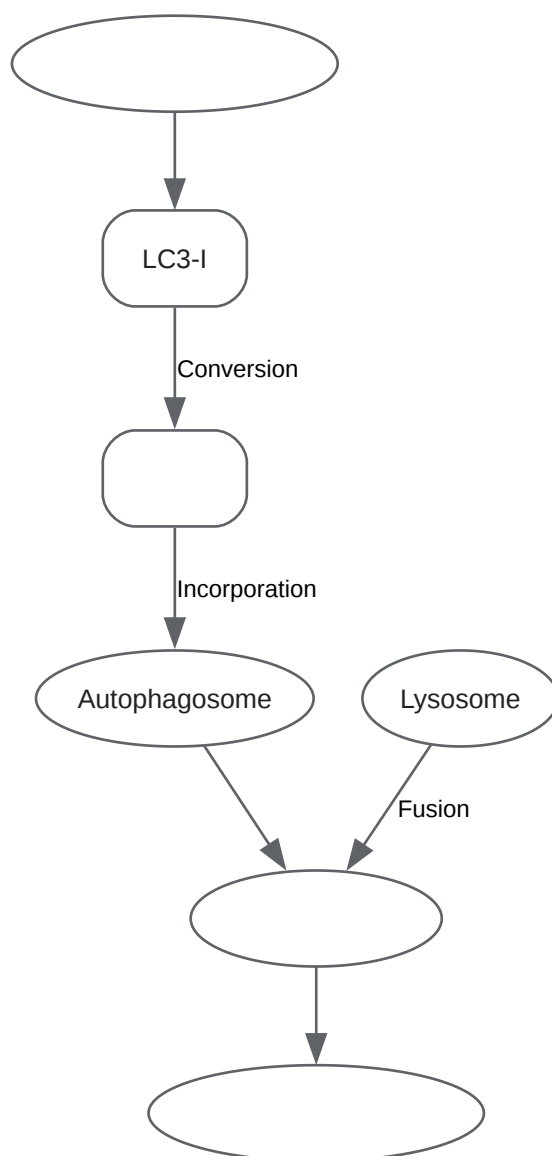
Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of limonoids from *Melia azedarach*.



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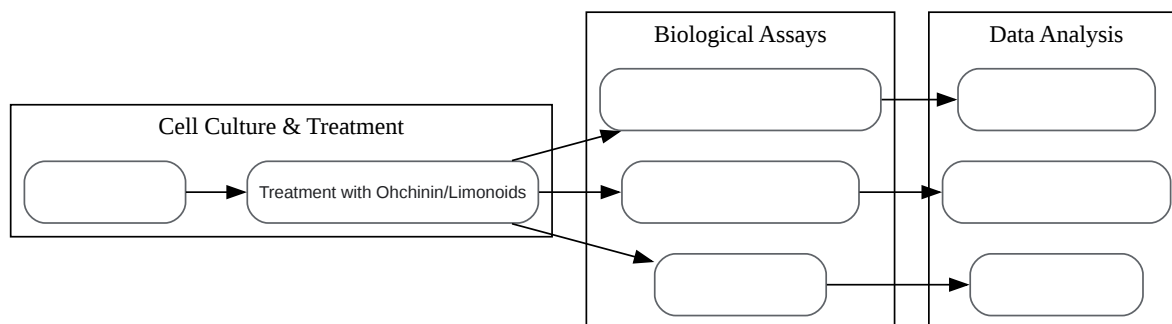
Figure 1. Proposed apoptotic signaling pathway of **Ohchinin** and related limonoids.



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Figure 2. Proposed autophagy induction pathway by **Ohchinin** and related limonoids.

Experimental Workflow



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Figure 3. General experimental workflow for preclinical evaluation.

In conclusion, while direct preclinical data for **Ohchinin** is not extensively available, the existing research on related limonoids from *Melia azedarach* strongly suggests a potential for significant anticancer activity. The primary mechanisms of action appear to be the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the induction of autophagy. Further focused studies on **Ohchinin** are warranted to fully elucidate its therapeutic potential.

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